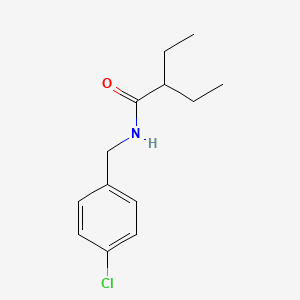

N-(4-chlorobenzyl)-2-ethylbutanamide

Overview

Description

N-(4-chlorobenzyl)-2-ethylbutanamide, also known as Etifoxine, is a chemical compound that belongs to the class of anxiolytic drugs. It is widely used in scientific research for its potential therapeutic effects in treating anxiety disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-ethylbutanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in regulating anxiety and stress responses. N-(4-chlorobenzyl)-2-ethylbutanamide enhances the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in anxiety symptoms.

Biochemical and physiological effects:

N-(4-chlorobenzyl)-2-ethylbutanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. Additionally, it has been found to modulate the activity of ion channels, such as voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability. N-(4-chlorobenzyl)-2-ethylbutanamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-ethylbutanamide has several advantages for use in lab experiments. It has a high degree of selectivity for the GABAergic system, which allows for precise targeting of specific neuronal pathways. Additionally, it has a low toxicity profile, which makes it safe for use in animal studies. However, there are also limitations to its use in lab experiments. N-(4-chlorobenzyl)-2-ethylbutanamide has a short half-life, which may require frequent dosing to maintain therapeutic levels. Additionally, its effects may be influenced by factors such as age, sex, and genetic variability, which can complicate experimental design.

Future Directions

There are several potential future directions for research on N-(4-chlorobenzyl)-2-ethylbutanamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as longer half-life and increased selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-chlorobenzyl)-2-ethylbutanamide and its effects on different neuronal pathways. Finally, there is a need for clinical trials to evaluate the efficacy and safety of N-(4-chlorobenzyl)-2-ethylbutanamide in treating anxiety disorders and other neurological conditions.

Synthesis Methods

N-(4-chlorobenzyl)-2-ethylbutanamide can be synthesized using a multistep process involving the reaction of 4-chlorobenzyl chloride with 2-ethylbutyric acid. The resulting intermediate is then converted to the final product through a series of chemical reactions, including esterification, amidation, and reduction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

N-(4-chlorobenzyl)-2-ethylbutanamide has been extensively studied for its anxiolytic and neuroprotective effects. It has been shown to have a positive impact on the cognitive and emotional symptoms of anxiety disorders, such as generalized anxiety disorder and panic disorder. Additionally, it has been found to have potential therapeutic applications in treating neuropathic pain, alcohol withdrawal syndrome, and sleep disorders.

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-11(4-2)13(16)15-9-10-5-7-12(14)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQGFHVXZLQORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982821 | |

| Record name | N-[(4-Chlorophenyl)methyl]-2-ethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786479 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6428-39-3 | |

| Record name | N-[(4-Chlorophenyl)methyl]-2-ethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5872633.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)

![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)

![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)